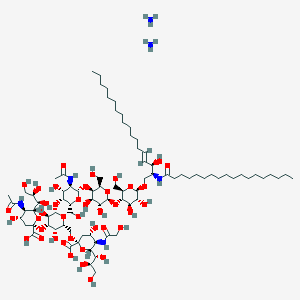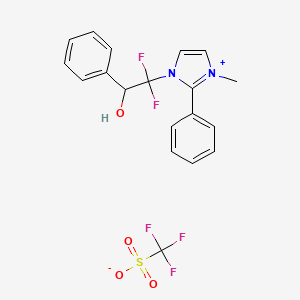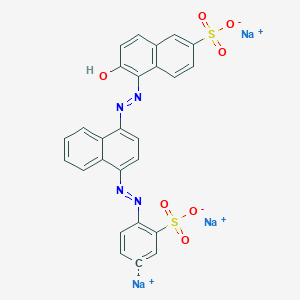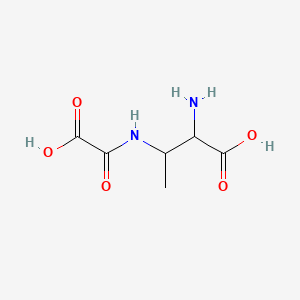
2,4,5-T-trolamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,5-T-trolamine, also known as (2,4,5-trichlorophenoxy)acetic acid—2,2′,2″-nitrilotriethanol (1:1), is a derivative of 2,4,5-trichlorophenoxyacetic acid. This compound is primarily used as a herbicide and plant growth regulator. It is known for its effectiveness in controlling broadleaf weeds and is a component of various herbicidal formulations .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5-T-trolamine involves the reaction of 2,4,5-trichlorophenoxyacetic acid with triethanolamine. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. The process involves the neutralization of the acidic 2,4,5-trichlorophenoxyacetic acid with the basic triethanolamine, resulting in the formation of the salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is then purified and formulated for use in agricultural applications .
Análisis De Reacciones Químicas
Types of Reactions
2,4,5-T-trolamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert the compound into less oxidized forms.
Substitution: The trichlorophenoxy group can undergo substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions typically occur under controlled temperatures and pH conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of chlorinated phenols, while substitution reactions can produce various phenoxyacetic acid derivatives .
Aplicaciones Científicas De Investigación
2,4,5-T-trolamine has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its effects on plant growth and development.
Medicine: Investigated for potential therapeutic applications, including its use as an anti-inflammatory agent.
Industry: Utilized in the formulation of herbicides and plant growth regulators
Mecanismo De Acción
The mechanism of action of 2,4,5-T-trolamine involves its interaction with plant hormones, specifically auxins. The compound mimics the action of natural auxins, leading to uncontrolled growth and eventual death of the target plants. At the molecular level, it affects the expression of genes involved in cell division and elongation, disrupting normal plant growth processes .
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dichlorophenoxyacetic acid (2,4-D): Another widely used herbicide with similar properties but different chemical structure.
MCPA (2-methyl-4-chlorophenoxyacetic acid): A related compound with similar herbicidal activity.
Dicamba (3,6-dichloro-2-methoxybenzoic acid): Another herbicide with a different mode of action but similar applications.
Uniqueness
2,4,5-T-trolamine is unique due to its specific combination of 2,4,5-trichlorophenoxyacetic acid and triethanolamine, which enhances its solubility and effectiveness as a herbicide. Its ability to mimic natural auxins makes it particularly effective in controlling broadleaf weeds .
Propiedades
Número CAS |
3813-14-7 |
|---|---|
Fórmula molecular |
C14H20Cl3NO6 |
Peso molecular |
404.7 g/mol |
Nombre IUPAC |
2-[bis(2-hydroxyethyl)amino]ethanol;2-(2,4,5-trichlorophenoxy)acetic acid |
InChI |
InChI=1S/C8H5Cl3O3.C6H15NO3/c9-4-1-6(11)7(2-5(4)10)14-3-8(12)13;8-4-1-7(2-5-9)3-6-10/h1-2H,3H2,(H,12,13);8-10H,1-6H2 |
Clave InChI |
VTZDSNBPOOWJST-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=CC(=C1Cl)Cl)Cl)OCC(=O)O.C(CO)N(CCO)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![(2S)-2-[[(2R)-2-amino-3-phenylpropanoyl]amino]-3-methyl-N-(4-nitrophenyl)butanamide](/img/structure/B13832526.png)
![3,5-diamino-N-[bis(15N)(azanyl)methylidene]-6-chloropyrazine-2-(15N)carboxamide](/img/structure/B13832532.png)

![(4aR,6R,7R,8R,8aS)-6-[(3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-2-methoxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B13832538.png)
![Ethanol, 1-[2-[(2-aminoethyl)imino]cyclopentylidene]-(9CI)](/img/structure/B13832546.png)




